Pro-Phe

Catalog No.
S1505259
CAS No.
13589-02-1
M.F
C14H18N2O3
M. Wt
262.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pro-Phe

CAS Number

13589-02-1

Product Name

Pro-Phe

IUPAC Name

(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

InChI

InChI=1S/C14H18N2O3/c17-13(11-7-4-8-15-11)16-12(14(18)19)9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,16,17)(H,18,19)/t11-,12-/m0/s1

InChI Key

IWIANZLCJVYEFX-RYUDHWBXSA-N

SMILES

Array

Canonical SMILES

C1CC([NH2+]C1)C(=O)NC(CC2=CC=CC=C2)C(=O)[O-]

Isomeric SMILES

C1C[C@H]([NH2+]C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[O-]

The exact mass of the compound L-prolyl-L-phenylalanine is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of dipeptide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pro-Phe (L-Prolyl-L-phenylalanine, CAS 13589-02-1) is a synthetic dipeptide composed of L-proline and L-phenylalanine that serves as a high-value chiral building block and functional ligand in pharmaceutical and synthetic chemistry[1]. In industrial and advanced laboratory settings, it is primarily procured as a high-affinity targeting moiety for the human proton-coupled peptide transporter (hPEPT1) in prodrug development [2], and as a privileged stereoselective scaffold for asymmetric organocatalysis [3]. The unique combination of proline's conformationally restricted pyrrolidine ring—capable of enamine activation—and phenylalanine's bulky, hydrophobic benzyl side chain creates a highly effective microenvironment [4]. This structural duality allows Pro-Phe to shield transition states from water during aqueous catalysis and provides the necessary lipophilicity for membrane translocation in drug delivery, establishing it as a superior procurement choice over simpler amino acids or generic dipeptides [REFS-2, REFS-4].

Substituting Pro-Phe with isolated L-proline, simpler dipeptides (e.g., Pro-Gly), or generic chiral amines routinely leads to process failure in specialized applications [1]. In aqueous organocatalysis, L-proline lacks the hydrophobic bulk required to exclude water from the transition state, resulting in drastically reduced yields and the loss of enantioselectivity[2]. Similarly, in prodrug formulation, substituting the phenylalanine residue with less lipophilic or non-aromatic amino acids significantly diminishes affinity for the hPEPT1 transporter, failing to achieve the necessary permeability coefficients required to rescue the oral bioavailability of polar therapeutics [3]. The specific spatial arrangement, hydrogen-bonding capacity, and hydrophobicity of the exact Pro-Phe sequence are strictly required to maintain these high-performance metrics[REFS-1, REFS-3].

hPEPT1-Targeted Intestinal Permeability Enhancement

In single-pass perfusion studies evaluating peptidyl prodrugs, the conjugation of the Pro-Phe promoiety to poorly absorbed bisphosphonates dramatically improved intestinal transport via the hPEPT1 carrier [1].

Evidence DimensionEffective permeability coefficient (Peff)
Target Compound DataPro-Phe-alendronate (6.9-fold higher Peff)
Comparator Or BaselineParent drug alendronate (Baseline Peff)
Quantified Difference6.9-fold increase in permeability
ConditionsIn situ single-pass intestinal perfusion model

Validates Pro-Phe as an optimal promoiety for overcoming the poor oral absorption of polar therapeutics during prodrug R&D.

In Vivo Oral Bioavailability Amplification

Following oral administration, the enhanced permeability of the Pro-Phe conjugated prodrug translated directly into significantly higher systemic exposure compared to the unmodified parent compound [1].

Evidence DimensionIn vivo bioavailability (measured via bone/tibia uptake)
Target Compound DataPro-Phe-alendronate (3.3-fold higher uptake)
Comparator Or BaselineAlendronate (1.0x baseline uptake)
Quantified Difference3.3-fold increase in bioavailability
ConditionsOral administration in rat models (10-20 mg/kg)

Proves that the in vitro hPEPT1 affinity of the Pro-Phe sequence successfully translates to systemic in vivo exposure, de-risking prodrug pipelines.

Enantioselective Organocatalysis in Aqueous Media

In the direct asymmetric aldol reaction of hydroxyacetone with aldehydes in aqueous media, Pro-Phe-based peptide catalysts successfully shielded the transition state, whereas standard L-proline failed to catalyze the reaction effectively [1].

Evidence DimensionCatalytic yield and enantiomeric excess (ee) in water
Target Compound DataPro-Phe-based catalysts (Up to 99% yield, 99% ee)
Comparator Or BaselineL-Proline (Failed to catalyze the reaction under optimal aqueous conditions)
Quantified DifferenceNear-quantitative yield and ee vs. reaction failure
ConditionsAqueous media, direct asymmetric aldol reaction

Enables the transition of asymmetric C-C bond-forming reactions from hazardous organic solvents to water, crucial for sustainable industrial scale-up.

Stereocontrol in Asymmetric Michael Additions

The unmodified H-Pro-Phe-OH dipeptide functions as a highly efficient organocatalyst for the asymmetric Michael addition of cyclic ketones to aromatic nitroalkenes, providing excellent stereocontrol without the need for complex derivatization[1].

Evidence DimensionDiastereomeric ratio (dr) and yield
Target Compound DataH-Pro-Phe-OH (99% yield, 99:1 syn/anti dr)
Comparator Or BaselineConventional small-molecule amine catalysts (Typically lower dr and yield without extensive tuning)
Quantified Difference99:1 syn/anti diastereoselectivity
ConditionsAsymmetric Michael addition, cyclic ketones and aromatic nitroalkenes

Allows procurement teams to source a commercially available, off-the-shelf dipeptide for highly stereoselective transformations without investing in custom catalyst synthesis.

Promoiety for Oral Prodrug Development

Leveraging its high affinity for the hPEPT1 transporter, Pro-Phe is the ideal building block for synthesizing peptidyl prodrugs of poorly absorbed, highly polar active pharmaceutical ingredients (APIs), such as bisphosphonates. Its inclusion dramatically increases intestinal permeability and in vivo bioavailability [1].

Green Asymmetric Synthesis (Aqueous Organocatalysis)

Pro-Phe and its simple ester derivatives are utilized as primary organocatalysts for direct asymmetric aldol and Michael reactions in water. The hydrophobic phenylalanine residue creates a localized water-free pocket, making it superior to standard L-proline for sustainable, solvent-free manufacturing[2].

Chiral Scaffold for Advanced Catalyst Design

Beyond direct use, Pro-Phe serves as a rigid, stereodefined precursor for synthesizing more complex tripeptidic or supported catalysts (e.g., polymer-bound or silica-supported systems). These advanced materials are deployed in continuous-flow asymmetric synthesis where high enantioselectivity and catalyst recovery are mandatory [3].

Physical Description

Solid

XLogP3

-2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

262.13174244 Da

Monoisotopic Mass

262.13174244 Da

Heavy Atom Count

19

Wikipedia

Pro-Phe

Dates

Last modified: 08-15-2023

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